
2-tert-Butyl-5-nitrofuran
Overview
Description
2-tert-Butyl-5-nitrofuran is a heterocyclic organic compound that has gained significant interest in scientific research due to its unique chemical structure and potential applications. It is a nitrofuran derivative that contains a furan ring and a tert-butyl group attached to the nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Nitroxide Synthesis and Properties
2-tert-Butyl-5-nitrofuran has been utilized in the synthesis of highly strained nitroxides, which are significant in biophysics, structural biology, and biomedical research due to their resistance to chemical reduction. These nitroxides, such as 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl, demonstrate notable thermal stability and resistance to reduction by ascorbic acid (Zhurko et al., 2020).
Magnetic Materials
2-tert-Butyl-5-nitrofuran derivatives have been synthesized and characterized for their applications in organic magnetic materials. These include compounds like 5(6)-chloro-2-(N-tert-butyl-N-aminoxyl)benzimidazole, demonstrating unique hydrogen-bonding and magnetic properties, contributing to our understanding of molecular magnetism (Ferrer et al., 2001).
Nitration Methodologies
Tert-Butyl nitrite, a related compound, has been identified as a safe and chemoselective nitrating agent. This methodology, compatible with various functional groups, advances the field of organic synthesis by providing efficient ways to achieve nitration, essential for creating complex organic compounds (Koley et al., 2009).
Organic Synthesis
Tert-Butyl nitrite (TBN), closely related to 2-tert-Butyl-5-nitrofuran, is a versatile reagent in organic transformations. Its ability to activate molecular oxygen and initiate various radical reactions, including nitration and oxidation, is crucial in organic chemistry (Li & Jia, 2017).
Antimicrobial Drug Mechanisms
Nitrofurans, which include 2-tert-Butyl-5-nitrofuran, interfere with gene expression and have a specific mode of action against certain classes of genes. Understanding the action of nitrofurans provides insights into selective translational control mechanisms and gene expression regulation (Herrlich & Schweiger, 1976).
Catalytic Activity Enhancement
2-tert-Butyl-5-nitrofuran derivatives have been studied for their role in enhancing the catalytic activity of certain compounds. For instance, galactose oxidase models based on transition metal S-methylisothiosemicarbazonates demonstrated increased redox stability and catalytic efficiency (Arion et al., 2013).
Mechanism of Action
Future Directions
The future directions for research on 2-tert-Butyl-5-nitrofuran and similar compounds could involve further exploration of their antibacterial properties . Nitrofuran derivatives have shown promise in combating ESKAPE pathogens, which are a group of bacteria with high levels of antibiotic resistance .
properties
IUPAC Name |
2-tert-butyl-5-nitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERQSNLKOUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650296 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
841243-44-5 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



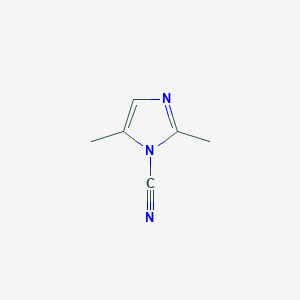
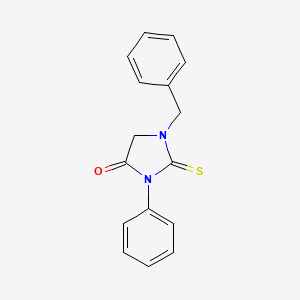

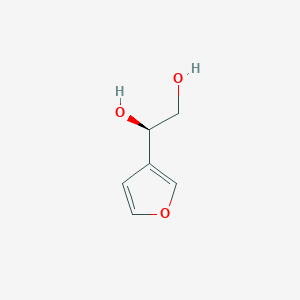
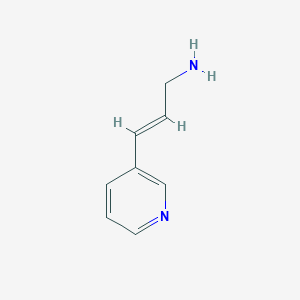
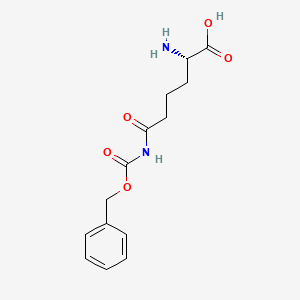
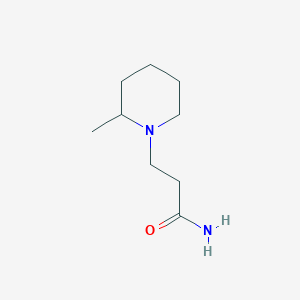
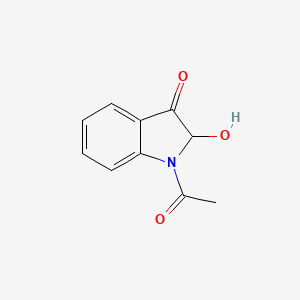
![hexahydro-3,3-dimethylimidazo[1,5-a]pyrazin-1(5H)-one](/img/structure/B3359139.png)
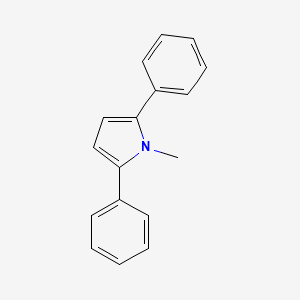


![6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B3359164.png)
